1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic Acid
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Overview
Description
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with phenylpropan-2-yl and carboxylic acid groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as phenylpropanoic acid derivatives, under specific conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form carboxylate salts or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution reactions often require strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation products include carboxylate salts and other oxidized derivatives.
Reduction products include alcohols and other reduced forms.
Substitution products include various substituted pyrrole derivatives.
Scientific Research Applications
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and can be studied for potential therapeutic effects.
Medicine: It may be explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound can be utilized in the production of materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid can be compared to other similar compounds, such as:
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid: This compound is structurally similar but lacks the carboxylic acid group at the 5 position.
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,4-dicarboxylic acid: This compound has a similar structure but with the carboxylic acid groups at different positions on the pyrrole ring.
Uniqueness: The presence of carboxylic acid groups at both the 2 and 5 positions of the pyrrole ring makes this compound unique compared to its analogs
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable target for further study and development.
Properties
Molecular Formula |
C15H15NO4 |
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Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-(1-phenylpropan-2-yl)pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-10(9-11-5-3-2-4-6-11)16-12(14(17)18)7-8-13(16)15(19)20/h2-8,10H,9H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
KWUGBRBJUBAGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C(=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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